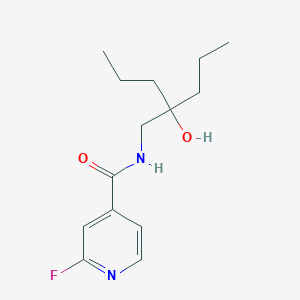

2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide is a complex organic compound. It is a derivative of isonicotinamide (pyridine-4-carboxamide), which is the amide form of isonicotinic acid . The compound has a molecular formula of C14H21FN2O2 and an average mass of 268.327 Da .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide, is a topic of interest due to their unusual physical, chemical, and biological properties . One method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF . This results in 2-substituted pyridines or 2-substituted pyridine N-oxides, respectively .Molecular Structure Analysis

The molecular structure of 2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide is characterized by the presence of a fluoropyridine core, which is a pyridine ring with a fluorine atom attached . The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring gives fluoropyridines reduced basicity and makes them less reactive than their chlorinated and brominated analogues .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Aromatic Polyamides

Aromatic polyamides exhibit significant solubility in various organic solvents and can form transparent, flexible, and tough films through solvent casting. These materials, derived from new bis(ether-carboxylic acids) and dietheramines, display glass transition temperatures ranging from 200°C to over 300°C, indicating their potential for high-temperature applications. The synthesis process involves direct polycondensation, highlighting the role of specific intermediates like "2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide" in creating polymers with desirable thermal and mechanical properties (Hsiao, Yang, & Lin, 1999).

Development of Kinase Inhibitors

Research into kinase inhibitors for cancer treatment has identified substituted carboxamides as potent and selective inhibitors. These compounds, including derivatives of "2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide," have shown efficacy in tumor stasis in preclinical models. The structural modifications of the pyridine and carboxamide groups contribute to improved enzyme potency and selectivity, underscoring the significance of such compounds in medicinal chemistry and oncology research (Schroeder et al., 2009).

Antibacterial Agents

Pyridonecarboxylic acids and their derivatives have been studied for their antibacterial activity. The synthesis of analogues, including "2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide," has led to compounds with enhanced activity compared to existing antibiotics. These findings are pivotal for developing new antibacterial agents in response to growing antibiotic resistance, providing a pathway for novel therapeutic options (Egawa et al., 1984).

Propiedades

IUPAC Name |

2-fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O2/c1-3-6-14(19,7-4-2)10-17-13(18)11-5-8-16-12(15)9-11/h5,8-9,19H,3-4,6-7,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIZQHFWSTWYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CNC(=O)C1=CC(=NC=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2657225.png)

![2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2657227.png)

![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2657237.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2657238.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)